molecular formula C16H21F3N2O2 B13594596 2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B13594596
M. Wt: 330.34 g/mol
InChI Key: AKGATZMFXWSSBV-UHFFFAOYSA-N
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Description

2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 2-(2-Trifluoromethyl-phenyl)-piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester bond. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The piperazine ring can also play a role in modulating the compound’s activity by influencing its conformation and interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Trifluoromethyl-phenyl)-piperazine: This compound lacks the ester group but shares the trifluoromethyl-phenyl-piperazine core structure.

    2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid: This compound has a carboxylic acid group instead of the tert-butyl ester.

Uniqueness

2-(2-Trifluoromethyl-phenyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its solubility, stability, and reactivity. The trifluoromethyl group also imparts distinct electronic properties, making the compound valuable for various applications.

Properties

Molecular Formula

C16H21F3N2O2

Molecular Weight

330.34 g/mol

IUPAC Name

tert-butyl 2-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-10-13(21)11-6-4-5-7-12(11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3

InChI Key

AKGATZMFXWSSBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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